molecular formula C19H15FN4O3S2 B2846150 2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 950470-56-1

2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B2846150
CAS No.: 950470-56-1
M. Wt: 430.47
InChI Key: OWMAHPYOXWJGCD-UHFFFAOYSA-N
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Description

2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorobenzyl group, a pyrimido[5,4-c][2,1]benzothiazin core, and a thioacetamide moiety. Its distinct chemical properties make it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

Target of Action

CCG-82719, also known as 2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is crucial in regulating various cellular functions and has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .

Mode of Action

CCG-82719 interacts with its targets by inhibiting the Rho/MRTF/SRF pathway . This inhibition mechanism has been demonstrated in normal cell lines of human lung fibroblasts and mouse myoblasts . The compound disrupts the SRF transcription, although the direct molecular target of these compounds is unclear .

Biochemical Pathways

The Rho/MRTF/SRF pathway is a key biochemical pathway affected by CCG-82719 . This pathway regulates mitochondrial function and dynamics . The compound hyperacetylates histone H4K12 and H4K16 and regulates the genes involved in mitochondrial function . It represses oxidative phosphorylation and increases glycolysis as a compensatory mechanism .

Pharmacokinetics

The compound’s interaction with the rho/mrtf/srf pathway suggests that it may have a significant impact on cellular bioavailability .

Result of Action

CCG-82719 has been shown to inhibit all the complexes of mitochondrial electron transport chains, inducing oxidative stress . It effectively inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrimido[5,4-c][2,1]benzothiazin core, followed by the introduction of the fluorobenzyl group and the thioacetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide
  • 2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide
  • 2-{[6-(4-nitrobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

Uniqueness

The uniqueness of 2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide lies in its fluorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S2/c20-13-7-5-12(6-8-13)10-24-15-4-2-1-3-14(15)18-16(29(24,26)27)9-22-19(23-18)28-11-17(21)25/h1-9H,10-11H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMAHPYOXWJGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC=C(C=C4)F)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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